molecular formula C6H12N5O3PS B13828871 S-(4,6-diamino-1,3,5-triazin-2-yl)methyl O,O-dimethyl phosphorothioate

S-(4,6-diamino-1,3,5-triazin-2-yl)methyl O,O-dimethyl phosphorothioate

Cat. No.: B13828871
M. Wt: 265.23 g/mol
InChI Key: KLHWCPNINYCJBQ-UHFFFAOYSA-N
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Description

Azidithion, also known as S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate, is an organophosphate insecticide. It has been used primarily as a seed dressing to control sucking and chewing insects such as aphids. Despite its effectiveness, it is considered obsolete in many regions due to its potential environmental and health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azidithion can be synthesized through a multi-step process involving the reaction of 4,6-diamino-1,3,5-triazine with formaldehyde and dimethyl phosphorodithioate. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of Azidithion involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to achieve the final product. Safety measures are crucial due to the toxic nature of the chemicals involved .

Chemical Reactions Analysis

Types of Reactions: Azidithion undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Azidithion has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.

    Medicine: Investigated for potential therapeutic uses due to its enzyme inhibitory properties.

    Industry: Utilized in the development of pesticides and insecticides

Mechanism of Action

Azidithion exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, Azidithion disrupts the normal transmission of nerve impulses, leading to the paralysis and death of insects. The molecular targets include the active site of acetylcholinesterase, where Azidithion binds and prevents the breakdown of acetylcholine .

Comparison with Similar Compounds

Uniqueness: Azidithion is unique due to its specific chemical structure, which allows it to be effective against a broad range of insect pests. Its dual functionality as both an azide and a phosphorodithioate compound provides versatility in its applications and reactions .

Properties

Molecular Formula

C6H12N5O3PS

Molecular Weight

265.23 g/mol

IUPAC Name

6-(dimethoxyphosphorylsulfanylmethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C6H12N5O3PS/c1-13-15(12,14-2)16-3-4-9-5(7)11-6(8)10-4/h3H2,1-2H3,(H4,7,8,9,10,11)

InChI Key

KLHWCPNINYCJBQ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)SCC1=NC(=NC(=N1)N)N

Origin of Product

United States

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